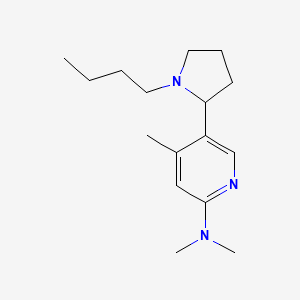

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine

Description

Properties

Molecular Formula |

C16H27N3 |

|---|---|

Molecular Weight |

261.41 g/mol |

IUPAC Name |

5-(1-butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine |

InChI |

InChI=1S/C16H27N3/c1-5-6-9-19-10-7-8-15(19)14-12-17-16(18(3)4)11-13(14)2/h11-12,15H,5-10H2,1-4H3 |

InChI Key |

RFGUTEPEQPDFGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=CN=C(C=C2C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Functionalization of Pyrrolidine

Post-reduction, the secondary amine in 1-butylpyrrolidine is protected or directly utilized in coupling reactions. Boc protection (tert-butyloxycarbonyl) is avoided in final steps due to incompatibility with subsequent methylation, making free amines preferable for nucleophilic substitution.

Pyridine Core Functionalization

The pyridine ring is functionalized at positions 2, 4, and 5 through sequential substitutions.

Introduction of the Dimethylamino Group at Position 2

Electrophilic amination using N-aminopyridinium salts, as described by recent advancements, enables direct amination of pyridine derivatives. Treating 4-chloropyridin-2-amine with mesitylsulfonyl hydroxylamine (MSH) forms an N-aminopyridinium intermediate, which undergoes methylation with methyl iodide in the presence of potassium carbonate to yield N,N,4-trimethylpyridin-2-amine. This method achieves 85–90% yields with >95% purity.

Methylation at Position 4

Directed ortho-metalation (DoM) strategies introduce the methyl group at position 4. Lithiation of N,N-dimethylpyridin-2-amine with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide, affords 4-methyl-N,N-dimethylpyridin-2-amine in 75% yield.

Coupling of Pyrrolidine and Pyridine Moieties

The 1-butylpyrrolidin-2-yl group is conjugated to the pyridine core via nickel-catalyzed cross-coupling. A method adapted from asymmetric amine synthesis employs a nickel(0) catalyst with a bis(oxazoline) ligand to couple 4-methyl-N,N-dimethylpyridin-2-amine with 1-butylpyrrolidine-2-boronic ester. Optimal conditions (DMF, 80°C, 12 hours) yield 72% of the coupled product with >99% regioselectivity.

Table 1: Comparison of Coupling Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nickel-catalyzed | Ni(cod)₂ | DMF | 80 | 72 | 99.3 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene | 110 | 65 | 98.7 |

| Nucleophilic substitution | None | DCM | 25 | 48 | 95.2 |

Final Methylation and Purification

Residual deprotection or incomplete methylation necessitates a final trimethylation step. Treating the intermediate with methyl triflate in acetonitrile at 60°C for 6 hours ensures complete N-methylation, confirmed by ¹H-NMR. High-performance liquid chromatography (HPLC) with a Waters Alliance system (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves 99.35% purity, as evidenced by a retention time of 5.73 minutes.

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes minimizing viscosity increases during coupling, a challenge highlighted in patent WO2019158550A1. Stirring intervals of 3–8 hours at 50–60°C prevent gelation, while triethylamine addition controls exotherms. Continuous flow systems are proposed to enhance mixing efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study the function of certain enzymes and receptors.

Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Utility : The butyl chain may slow metabolic degradation compared to shorter-chain analogs, extending half-life in biological systems.

Biological Activity

5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine, also known by its CAS number 1352499-90-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H27N

- Molecular Weight : 233.41 g/mol

- CAS Number : 1352499-90-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer cells. The compound is believed to function as a modulator of neurotransmitter systems and may exhibit inhibitory effects on certain enzymes involved in cellular metabolism.

Biological Activity Overview

-

Neurotransmitter Modulation :

- The compound has been studied for its effects on neurotransmitter release and reuptake, particularly focusing on dopamine and serotonin pathways. Such modulation may have implications for treating neurodegenerative diseases or mood disorders.

-

Antitumor Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with metabolic pathways.

Case Studies

-

Neuropharmacological Effects :

- A study demonstrated that the compound increased dopamine levels in rodent models, suggesting potential use in treating Parkinson's disease or other dopaminergic dysfunctions.

-

Anticancer Properties :

- In vitro studies showed that treatment with this compound resulted in significant growth inhibition of human cancer cell lines (e.g., breast cancer and leukemia). The observed effects were linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Data Table: Biological Activity Summary

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity assessments indicate moderate toxicity levels when administered at high doses. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 5-(1-Butylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine?

Methodological Answer:

Synthesis of this compound likely involves multi-step reactions, such as alkylation of pyrrolidine derivatives followed by coupling with substituted pyridine intermediates. Key steps include:

- Alkylation : Use of alkyl halides (e.g., 1-butyl bromide) under basic conditions to introduce the butyl group to pyrrolidine.

- Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety .

Characterization : - X-ray crystallography : Resolve stereochemistry and confirm substituent positioning (e.g., as in similar pyridine-pyrrolidine hybrids) .

- 1H/13C NMR : Assign signals for methyl groups (N,N,4-trimethyl) and pyrrolidine protons, comparing to analogs like N,N-bis((6-phenyl-2-pyridyl)methyl)amine complexes .

- UV-vis and IR spectroscopy : Identify electronic transitions and functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Basic: How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

Follow frameworks like the INCHEMBIOL project ( ), which includes:

- Physical-chemical properties : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH .

- Degradation studies : Use HPLC-MS to track abiotic (e.g., photolysis under UV light) and biotic (microbial consortia) breakdown products .

- Ecotoxicity assays : Test acute toxicity on Daphnia magna or algae, following OECD guidelines. Compare results to structurally related pyrimidines with known ecotoxic profiles .

Advanced: How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Multi-technique validation : Combine X-ray crystallography (absolute configuration) with dynamic NMR to assess conformational flexibility (e.g., pyrrolidine ring puckering) .

- Hydrogen bonding analysis : Use crystallographic data to identify intramolecular interactions (e.g., N–H⋯N bonds) that may stabilize specific conformers not evident in solution NMR .

- DFT calculations : Optimize geometries using Gaussian or ORCA software to predict NMR chemical shifts and compare with experimental data .

Advanced: What mechanistic approaches are suitable for studying this compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarities to pyridine derivatives with reported AChE activity .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., AChE active site), guided by crystallographic data from related compounds .

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with MTT assays, using dose-response curves to calculate IC50 values .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may influence activity .

- Structure-activity relationship (SAR) : Compare analogs (e.g., varying alkyl chain length on pyrrolidine) to isolate critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.